molecular formula C16H18N2O5 B11669947 2-methyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B11669947
M. Wt: 318.32 g/mol
InChI Key: WILXRZVNHGPFQM-RQZCQDPDSA-N
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Description

2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a furan ring, a methyl group, and a trimethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2,4,6-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to various substituted furan or trimethoxyphenyl derivatives.

Scientific Research Applications

2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new hydrazone derivatives with potential biological activity.

    Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. Additionally, its potential anticancer activity is thought to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
  • 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide
  • N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

Uniqueness

2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide stands out due to the presence of the trimethoxyphenyl group, which imparts unique electronic and steric properties. This makes the compound more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

2-methyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-13-14(21-3)7-11(20-2)8-15(13)22-4/h5-9H,1-4H3,(H,18,19)/b17-9+

InChI Key

WILXRZVNHGPFQM-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2OC)OC)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

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